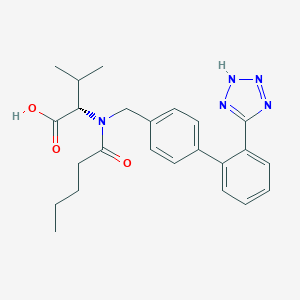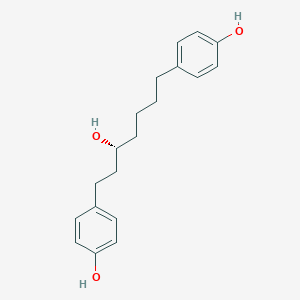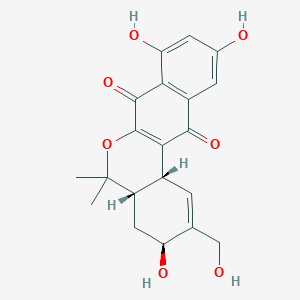
Naphthgeranine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthgeranine C is a naturally occurring compound found in plants, particularly in the family of Rubiaceae. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of Naphthgeranine C is not fully understood. However, it has been proposed that it works by inhibiting various enzymes and pathways involved in inflammation, cancer, and viral replication. It has also been suggested that it works by disrupting the integrity of cell membranes in insects and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Naphthgeranine C has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthgeranine C has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain than synthetic compounds. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation is that it is not widely available, and its synthesis and isolation can be time-consuming and expensive. Another limitation is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of Naphthgeranine C. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and viral infections. Another direction is to explore its potential as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis and isolation methods.
Conclusion:
In conclusion, Naphthgeranine C is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Naphthgeranine C has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In environmental science, it has been found to have the ability to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
137109-45-6 |
|---|---|
Produktname |
Naphthgeranine C |
Molekularformel |
C20H20O7 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(3S,4aS,12bR)-3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C20H20O7/c1-20(2)12-6-13(23)8(7-21)3-10(12)16-17(25)11-4-9(22)5-14(24)15(11)18(26)19(16)27-20/h3-5,10,12-13,21-24H,6-7H2,1-2H3/t10-,12+,13+/m1/s1 |
InChI-Schlüssel |
SAUXNHFIRMCZCG-WXHSDQCUSA-N |
Isomerische SMILES |
CC1([C@H]2C[C@@H](C(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
SMILES |
CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
Kanonische SMILES |
CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C |
Synonyme |
naphthgeranine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






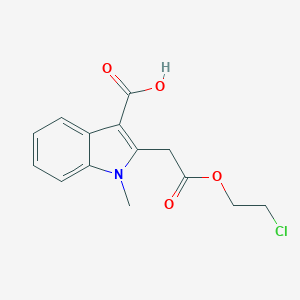

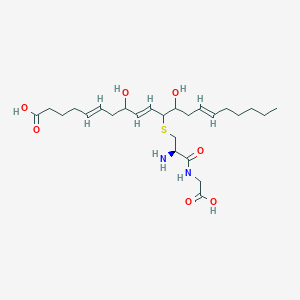
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
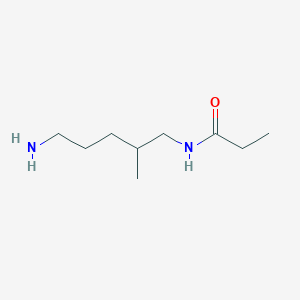
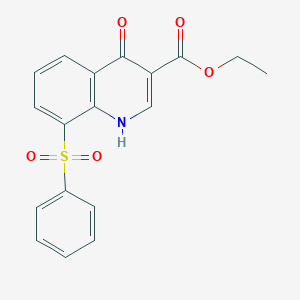
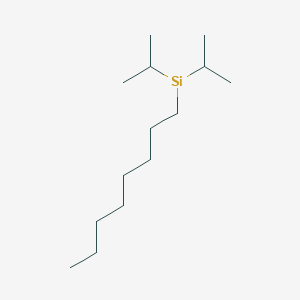
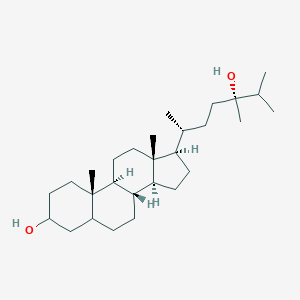
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
